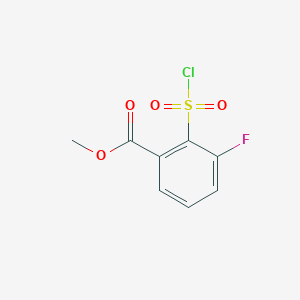

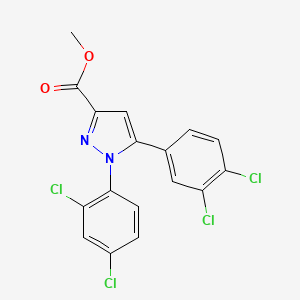

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments .

Physical And Chemical Properties Analysis

Methyl 2-(chlorosulfonyl)benzoate is a white to beige or pink crystalline powder . It is moisture sensitive . The melting point is 62-63 °C and the boiling point is predicted to be 344.8±25.0 °C .Scientific Research Applications

Efficient Synthesis Techniques

Continuous-Flow Diazotization for Synthesis

A notable application of Methyl 2-(chlorosulfonyl)-3-fluorobenzoate involves its synthesis through continuous-flow diazotization. This process demonstrates a highly efficient method that curtails side reactions such as hydrolysis, which are prevalent in conventional synthesis methods. The technique utilizes a three-inlet flow reactor and a tandem tank reactor, showcasing a significant reduction in side reactions even in the presence of high concentrations of hydrochloric acid, leading to enhanced synthesis efficiency (Yu et al., 2016).

Applications in Organic and Medicinal Chemistry

Synthesis of Antitumor Compounds

this compound serves as an intermediate in the synthesis of complex organic molecules with potential antitumor properties. For instance, it has been used in the preparation of novel 2-(4-aminophenyl)benzothiazoles, which exhibit selective and potent antitumor activity in both in vitro and in vivo settings. These compounds are transformed by cytochrome P450 1A1 into active metabolites, and modifications such as amino acid conjugation are employed to enhance their solubility and pharmacokinetic properties (Bradshaw et al., 2002).

Synthesis of Environmental Sensors

Development of Fluorescent Sensors

The chemical has been implicated in the synthesis of fluorescent chemosensors for detecting metal ions such as Aluminum (Al3+), showcasing its utility in environmental monitoring and biological imaging. These sensors exhibit high selectivity and sensitivity towards specific metal ions, offering tools for real-time detection and imaging within living cells, highlighting the compound's versatility in creating sensitive detection systems for environmental and biological applications (Ye et al., 2014).

Synthetic Methodology Development

Regioselective Cyclocondensation

Research has also focused on regioselective cyclocondensation strategies involving this compound for synthesizing complex organic frameworks. Such methodologies are crucial for constructing heterocyclic compounds, which play essential roles in pharmaceuticals and materials science. The ability to manipulate this compound for constructing diverse molecular architectures underscores its significance in advancing synthetic organic chemistry (Hsieh et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is a complex organic compoundSimilar compounds have been found to interact with various enzymes and proteins within biological systems

Mode of Action

It’s known that chlorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Similar compounds have been found to interfere with various biochemical pathways, leading to changes in cellular processes

Pharmacokinetics

It’s known that similar compounds have relatively low persistence in the environment due to their susceptibility to degradation by various physicochemical processes . These properties can impact the bioavailability of the compound in biological systems.

Result of Action

Similar compounds have been found to cause changes in cellular processes, potentially leading to various biological effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the presence of specific enzymes and proteins in the biological system can influence the compound’s efficacy.

properties

IUPAC Name |

methyl 2-chlorosulfonyl-3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTDEKSOHBAVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)

![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)

![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)